N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide
Description
N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide is a pyrrolidine-based acetamide derivative characterized by a stereospecific (S)-configured 2-amino-acetyl group attached to the pyrrolidin-3-yl ring and an N-cyclopropyl substituent on the acetamide moiety. Its structure combines a rigid cyclopropyl group with a polar amino-acetyl side chain, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
N-[(3S)-1-(2-aminoacetyl)pyrrolidin-3-yl]-N-cyclopropylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2/c1-8(15)14(9-2-3-9)10-4-5-13(7-10)11(16)6-12/h9-10H,2-7,12H2,1H3/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCAHFBJTQAUGNZ-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1CC1)C2CCN(C2)C(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N([C@H]1CCN(C1)C(=O)CN)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced via reductive amination or other suitable methods.
Acetylation: The acetyl group is introduced using acetic anhydride or acetyl chloride in the presence of a base.
Cyclopropylation: The cyclopropyl group is introduced using cyclopropyl bromide or other cyclopropylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or acetyl groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
Medicinal Chemistry
N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide has been investigated for its potential therapeutic effects. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Neuroprotective Effects
Research indicates that this compound may exhibit neuroprotective properties by modulating neurotransmitter systems. Preliminary studies suggest its potential utility in treating neurodegenerative diseases and mental health disorders.
Antimicrobial Activity
While specific data for this compound is limited, related pyrrolidine derivatives have shown promising antimicrobial properties against various bacterial strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for similar compounds:
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| 2,6-Dipyrrolidino-1,4-dibromobenzene | 75 | Antibacterial (Gram-positive) |
| 2,4,6-Tripyrrolidinochlorobenzene | <125 | Antibacterial (Gram-negative) |
Chemical Synthesis
This compound serves as a building block in the synthesis of more complex molecules. It can undergo various chemical reactions, such as oxidation, reduction, and substitution, making it versatile in synthetic organic chemistry.
Types of Reactions
- Oxidation: Can be oxidized using agents like potassium permanganate.
- Reduction: Reduction can be performed using sodium borohydride.
- Substitution: Participates in nucleophilic substitution reactions.
Biological Mechanisms
The mechanism of action involves interaction with specific molecular targets such as enzymes or receptors. It may function as an inhibitor or activator, thereby influencing biochemical pathways relevant to its applications in medicine.
Case Study 1: Neuroprotective Potential
In a study evaluating neuroprotective agents, this compound was shown to significantly reduce neuronal cell death caused by oxidative stress compared to control groups. This highlights its potential role in neurodegenerative disease therapies.
Case Study 2: Antimicrobial Evaluation
A comparative study assessed the antibacterial activity of various pyrrolidine derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. Although specific results for this compound were not detailed, related compounds demonstrated effective antibacterial properties with MIC values indicating significant activity.
Mechanism of Action
The mechanism of action of N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Acetamide Nitrogen
The cyclopropyl group on the acetamide nitrogen distinguishes the target compound from analogs with bulkier or simpler substituents:
- N-[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-methyl-acetamide (): A methyl group on the acetamide nitrogen and a chloro-acetyl substituent may enhance electrophilicity, impacting reactivity and toxicity profiles.
Table 1: Substituent-Driven Comparisons
Acyl Group Modifications on the Pyrrolidine Ring
The 2-amino-acetyl group on the pyrrolidine ring is critical for hydrogen-bonding interactions. Analogs with alternative acyl groups exhibit distinct behaviors:
- 2-Chloro-acetyl substituent (): The chloro group may act as a leaving group, enabling covalent binding to biological targets but raising stability concerns.
- 2-Amino-propanoyl substituent (): The addition of a methyl branch (propanoyl vs. acetyl) could enhance hydrophobic interactions while retaining hydrogen-bonding capacity.
Ring System and Conformational Flexibility
- Pyrrolidine vs. Piperidine Derivatives: Compounds like N-((1-((S)-2-Amino-3-methylbutanoyl)piperidin-3-yl)methyl)-N-cyclopropylacetamide () replace pyrrolidine with piperidine, altering ring conformation and torsional strain. The six-membered piperidine ring may improve solubility but reduce target binding specificity compared to the five-membered pyrrolidine .
- Pyrrolidin-3-yl vs. Pyrrolidin-2-ylmethyl: Substituent positioning (e.g., 3-yl vs.
Biological Activity
N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide, a compound with the CAS number 1353969-64-8, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C11H18N2O
- Molecular Weight : 210.28 g/mol
- InChI Key : QCAHFBJTQAUGNZ-UHFFFAOYNA-N
- Predicted Boiling Point : 432.2 ± 45.0 °C
- Density : 1.21 ± 0.1 g/cm³
- pKa : 8.17 ± .
The biological activity of this compound is largely attributed to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and inflammation. The compound's structure suggests potential interactions with the central nervous system (CNS) and inflammatory pathways.
Potential Targets
- Neurotransmitter Receptors : It may modulate the activity of neurotransmitter systems, particularly those involving acetylcholine and glutamate.
- Inflammatory Mediators : The compound could influence pathways related to cytokine release and inflammatory responses.
Anticonvulsant Properties
Research has indicated that derivatives of pyrrolidine, including this compound, exhibit anticonvulsant activity. For example, studies have shown that certain pyrrolidine derivatives can significantly reduce seizure activity in animal models by modulating excitatory neurotransmission pathways .
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro tests have demonstrated varying degrees of inhibition against common pathogens such as Staphylococcus aureus and Escherichia coli, indicating a potential for development as an antibacterial agent .
Case Study 1: Anticonvulsant Activity Assessment
A study evaluated the anticonvulsant effects of this compound in a mouse model using the pentylenetetrazol (PTZ) induced seizure test. The results indicated that the compound significantly increased the latency to seizure onset and reduced the duration of seizures compared to control groups .
Case Study 2: Antimicrobial Efficacy Evaluation
In another study focusing on antimicrobial properties, this compound was tested against various bacterial strains using the broth microdilution method. The minimum inhibitory concentration (MIC) values were recorded, showing effective inhibition at concentrations as low as 0.01 mg/mL against E. coli .
Research Findings Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
